Direct red 79
Description
Overview of Direct Dye Chemistry and its Industrial Significance
Direct dyes are a class of anionic dyes characterized by their substantivity for cellulosic fibers, such as cotton, rayon, and paper. tubitak.gov.tr This affinity allows them to be applied directly from an aqueous solution, often containing an electrolyte like sodium chloride or sodium sulfate (B86663), without the need for a mordant. tubitak.gov.tr The binding mechanism involves weak intermolecular forces, including hydrogen bonding and van der Waals forces, between the dye molecules and the fiber. tubitak.gov.tr
The industrial significance of direct dyes is substantial, primarily due to their cost-effectiveness, ease of application, and the wide range of available colors. tubitak.gov.tr They are extensively used in the textile industry for dyeing cotton and viscose fabrics. made-in-china.com Furthermore, the paper industry utilizes direct dyes for coloring various paper products. colorantsgroup.commade-in-china.com The leather industry also employs these dyes for coloring applications. colorantsgroup.com
Historical Trajectories and Modern Developments in Azo Dye Research
The history of synthetic dyes began in the mid-19th century, and azo dyes quickly became a dominant class due to their versatility and vibrant colors. The fundamental reaction for their synthesis is the diazo coupling reaction, where a diazonium salt reacts with a coupling component, typically a phenol (B47542) or an aromatic amine. nih.gov This reaction allows for the creation of a vast array of colors by varying the diazo and coupling components.
Modern research in azo dye chemistry has focused on several key areas. One significant trend is the development of "green" or sustainable synthesis methods. digitellinc.comrsc.orgrsc.orgresearchgate.netlongdom.org These approaches aim to reduce the environmental impact of dye production by using less hazardous reagents, employing solvent-free reaction conditions, and developing recyclable catalysts. rsc.orgresearchgate.netlongdom.org For instance, researchers are exploring the use of solid acid catalysts and grinding methods to create more environmentally benign synthesis routes. rsc.orgresearchgate.netlongdom.org Another area of development is the synthesis of azo dyes with enhanced properties, such as improved light and wash fastness, and novel applications in fields like high-tech materials and medicine. tubitak.gov.tr
Current Research Landscape and Emerging Challenges for C.I. Direct Red 79, Tetrasodium (B8768297) Salt
Current research involving C.I. This compound and similar direct azo dyes is largely centered on their environmental fate and remediation. The stability of the azo bond, which makes these dyes effective colorants, also contributes to their persistence in the environment. mdpi.com A significant challenge is the decolorization and degradation of wastewater containing these dyes. nih.govkneopen.comsciencetechindonesia.comscispace.com
Researchers are actively investigating various methods for the degradation of direct azo dyes, including:
Biodegradation: Utilizing microorganisms, such as bacteria and fungi, that can break down the complex dye molecules into simpler, less harmful compounds. nih.govsciencetechindonesia.comnih.govmdpi.com Studies have shown that certain bacterial strains can effectively decolorize and degrade dyes like Direct Red 81. nih.govnih.govmdpi.com
Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents, such as hydroxyl radicals, to mineralize the dye molecules. The electro-Fenton process is one such AOP that has been shown to be effective in degrading Direct Red 80. kneopen.comscispace.com
Photocatalysis: Using semiconductor materials, like titanium dioxide, to generate reactive oxygen species upon exposure to light, which then degrade the dye. nih.gov
A key challenge in the commercial application of these dyes is mitigating their environmental impact. The potential for the formation of toxic aromatic amines from the reductive cleavage of the azo bond is a significant concern. mdpi.comsdc.org.uk Therefore, a major focus of current research is to develop effective and economically viable treatment technologies for dye-containing effluents.
Contextualization within Principles of Sustainable Chemistry and Engineering
The principles of sustainable chemistry and engineering are increasingly influencing the dye manufacturing industry. meghmaniglobal.comun.orgsustainablemanufacturingexpo.comlingayasvidyapeeth.edu.in These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. meghmaniglobal.com
In the context of C.I. This compound and other azo dyes, these principles are being applied in several ways:
Greener Synthesis Routes: As mentioned earlier, there is a strong push to develop more sustainable methods for synthesizing azo dyes. digitellinc.comrsc.orgrsc.orgresearchgate.netlongdom.org This includes the use of renewable raw materials, safer solvents, and catalytic processes that minimize waste. digitellinc.comrsc.orgresearchgate.netlongdom.org
Eco-friendly Dyeing Processes: Innovations in dyeing technology aim to reduce water and energy consumption, as well as the amount of salt and other auxiliaries used in the dyeing process. un.orgsustainablemanufacturingexpo.comchemrxiv.org This includes the development of low-impact reactive dyes and new dyeing machinery. sustainablemanufacturingexpo.comchemrxiv.org
Design for Degradation: A long-term goal of sustainable chemistry is to design dye molecules that are readily biodegradable after their useful life, without forming toxic byproducts. meghmaniglobal.com
Use of Renewable Feedstocks: The exploration of natural and bio-based dyes is a growing area of research, offering an alternative to petroleum-derived synthetic dyes. lingayasvidyapeeth.edu.intalu.earthindidye.comtextilelearner.netfabricsight.com
The journey towards a more sustainable dye industry involves a holistic approach, considering the entire life cycle of the dye, from its synthesis to its application and eventual fate in the environment. C.I. This compound, as a widely used synthetic dye, is at the center of these discussions and research efforts.
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPPENQFWLADQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N6Na4O17S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889450 | |
| Record name | Chlorantine Fast Red 6BLL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1937-34-4 | |
| Record name | Chlorantine Fast Red 6BLL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[5-hydroxy-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorantine Fast Red 6BLL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 79 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L62N178CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Process Engineering of C.i. Direct Red 79, Tetrasodium Salt
Elucidation of Precursor Chemistry and Reaction Pathways in Azo Dye Formation
The molecular structure of C.I. Direct Red 79 reveals a symmetrical disazo compound linked by a central urea (B33335) bridge. chemnet.com The synthesis pathway logically proceeds by first creating a monoazo amine intermediate, and then coupling two of these intermediates.
The primary precursors for the monoazo intermediate are:
Diazo Component: A derivative of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid).
Coupling Component: 2-Amino-4-methylanisole.
The general reaction pathway involves two main stages:
Formation of the Monoazo Intermediate: An aromatic primary amine, in this case, the H-acid derivative, is subjected to diazotization. The resulting diazonium salt is then reacted with the coupling component, 2-amino-4-methylanisole, through an azo coupling reaction. This forms a stable amino-functionalized monoazo compound. nih.gov
Formation of the Urea Bridge: Two molecules of the monoazo amine intermediate are then linked together. Historically, this has been achieved through phosgenation, where phosgene (B1210022) (COCl₂) reacts with the primary amine groups on two separate intermediate molecules to form a stable urea (-NH-CO-NH-) linkage, yielding the final C.I. This compound molecule. worlddyevariety.com
This sequence of diazotization, coupling, and condensation is a classic route for producing complex, high-performance direct dyes.
Mechanistic Investigations of Diazotization and Coupling Reactions in C.I. This compound Synthesis
The synthesis of C.I. This compound is built upon two fundamental reactions in aromatic chemistry: diazotization and azo coupling. wpmucdn.com
Diazotization: This is the process of converting a primary aromatic amine into a diazonium salt. unb.ca The reaction is typically carried out in an acidic medium at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov Nitrous acid (HNO₂), generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl), acts as the diazotizing agent. wpmucdn.com
The mechanism proceeds as follows:
Protonation of nitrous acid by the strong acid.
Loss of water to form the nitrosonium ion (NO⁺), a potent electrophile.
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary aromatic amine (the H-acid derivative).
A series of proton transfers and elimination of a water molecule results in the formation of the aromatic diazonium ion (-N≡N⁺). wpmucdn.com
Azo Coupling: This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and a second, electron-rich aromatic compound (the coupling component) acts as the nucleophile. wpmucdn.compsiberg.com In the synthesis of the C.I. This compound intermediate, the diazonium salt of the H-acid derivative attacks the activated ring of 2-amino-4-methylanisole. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups on the coupling component are strong activating groups, directing the substitution to a specific position on the aromatic ring to form the azo linkage (-N=N-). nih.gov This linkage brings two aromatic systems into conjugation, which is the basis for the compound's color. psiberg.com
Advancements in Non-Phosgene Synthetic Routes for Direct Red Dyes
The traditional use of phosgene to form the urea bridge in dyes like C.I. This compound poses significant safety and environmental hazards due to its extreme toxicity. google.com This has driven extensive research into safer, non-phosgene alternatives for industrial synthesis.
One significant advancement is the use of phosgene substitutes. Triphosgene, a solid and therefore safer compound to handle, can be used in place of gaseous phosgene to achieve the same chemical transformation. Another approach involves the use of diorganocarbonates, such as diphenylcarbonate, which can react with amines to form urea linkages under specific catalytic conditions, offering a more benign reaction profile. google.com
A patented non-phosgene method for producing red direct dyes outlines a process of condensation, diazotization, and coupling. google.com This method emphasizes safety, convenience, and lower production costs compared to the phosgene route. google.com While traditional synthesis builds the azo linkages first and then the urea bridge, alternative non-phosgene routes might involve creating a urea-containing intermediate first, followed by diazotization and coupling reactions. These modern approaches are critical for developing more sustainable and environmentally responsible dye manufacturing processes.
Industrial Scale-Up and Optimization of Reaction Parameters
Transitioning the synthesis of C.I. This compound from the laboratory to an industrial scale requires rigorous control and optimization of key reaction parameters to maximize efficiency, ensure product consistency, and maintain safety.
The efficiency of azo dye synthesis is highly sensitive to the reaction conditions. The interplay between temperature, pH, and reactant concentration is critical for achieving high yields and purity.
| Parameter | Stage | Optimal Condition | Rationale |
| Temperature | Diazotization | 0–5 °C | Diazonium salts are thermally unstable. Low temperatures are essential to prevent decomposition into phenols and nitrogen gas, which would reduce the yield of the desired azo product. nih.gov |
| pH | Diazotization | Acidic | A strong acid environment is required for the in situ generation of nitrous acid and the formation of the reactive nitrosonium ion. wpmucdn.com |
| pH | Azo Coupling | Slightly Acidic to Neutral | The reactivity of both the diazonium salt and the coupling component is pH-dependent. The optimal pH for coupling with an aromatic amine like 2-amino-4-methylanisole is typically in the slightly acidic range to ensure sufficient concentration of the free amine for coupling without decomposing the diazonium salt. wpmucdn.com |
| Concentration | All Stages | Optimized | Reactant concentrations must be carefully controlled to manage reaction kinetics, heat generation, and product solubility, preventing precipitation of intermediates and ensuring a smooth reaction. |
Improving the yield and purity of C.I. This compound involves minimizing side reactions and maximizing the conversion of reactants.
Strict Temperature Control: As noted, maintaining a low temperature during diazotization is the most critical factor in preventing the primary side reaction: the decomposition of the diazonium salt. researchgate.net
Precise pH Management: Careful, stepwise adjustment of pH is crucial. After diazotization in a strong acid, the pH must be raised to the optimal range for the coupling reaction. Incorrect pH can lead to the formation of undesired isomers or self-coupling of the diazonium salt. wpmucdn.com
Controlled Addition of Reactants: The slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during coupling helps to manage the exothermic nature of the reactions and maintain optimal stoichiometric ratios, preventing localized excess of any reactant that could lead to by-products.
Use of Catalysts: In some modern synthetic routes, particularly non-phosgene methods, specific catalysts may be employed to improve the rate and selectivity of the urea formation step. core.ac.uk
Analytical Control of Intermediates and Final Product Purity
Rigorous quality control throughout the manufacturing process is essential to ensure the final dye meets specifications for color, strength, and fastness. This involves analyzing both the key intermediates and the final tetrasodium (B8768297) salt.
Common analytical techniques employed include:
High-Performance Liquid Chromatography (HPLC): This is a primary tool for assessing the purity of the intermediates and the final product. It can separate the main component from unreacted starting materials and by-products, allowing for quantitative purity assessment. researchgate.net
UV-Visible Spectroscopy: This technique is used to determine the color strength and confirm the chromophoric structure of the dye. The wavelength of maximum absorbance (λmax) is a key identifier for the dye's color.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities or precursors, particularly in the raw materials. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups (e.g., -N=N-, -SO₃H, -OH, and the urea C=O) in the intermediates and the final product, verifying that the desired chemical transformations have occurred. researchgate.net
Titration: Simple titrimetric methods can be used to determine the concentration of the diazonium salt intermediate before the coupling step, allowing for precise stoichiometric control of the reaction.
Through the application of these analytical methods at critical stages of production, manufacturers can maintain tight control over the synthesis process, leading to a consistent and high-quality final product.
Advanced Spectroscopic Characterization and Structural Elucidation of C.i. Direct Red 79, Tetrasodium Salt
Electronic Absorption and Emission Spectroscopy for Chromophore Analysis
The vibrant color of C.I. Direct Red 79 is a direct consequence of its extended chromophoric system, which absorbs light in the visible region of the electromagnetic spectrum. The chromophore consists of two azo groups (-N=N-) linking substituted naphthalene (B1677914) and benzene (B151609) ring systems, creating a large, conjugated π-electron system.
Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis absorption spectrum of C.I. This compound in an aqueous solution is characterized by a strong absorption band in the visible range, which is responsible for its red color. A study has shown its absorption spectrum during degradation processes. mfa.orgflir.com The primary absorption maximum (λmax) is attributed to the π → π* electronic transition within the conjugated system of the molecule. The exact position of this maximum can be influenced by the solvent polarity and pH of the solution.
The extended conjugation involving the naphthalene and benzene rings, along with the auxochromic effects of the hydroxyl (-OH), amino (-NH-), and methoxy (B1213986) (-OCH3) groups, dictates the energy of this transition and thus the color of the dye. docbrown.info The sulfonate groups (-SO3Na), while primarily imparting water solubility, can also have a minor influence on the electronic structure.
Table 1: Key UV-Vis Absorption Features of C.I. This compound
| Parameter | Value/Description | Significance |
| λmax (Visible) | ~510-530 nm | Corresponds to the main π → π* transition, responsible for the red color. The exact value can shift based on environmental factors like solvent and pH. |
| Molar Attenuation Coefficient (ε) | High | Indicates a high probability of light absorption at λmax, characteristic of dyes with extensive chromophores. |
| UV Absorption Bands | Present | Arise from π → π* transitions within the individual aromatic rings (naphthalene and benzene). |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment. These two techniques are complementary, as some vibrational modes that are strong in FT-IR may be weak in Raman and vice versa. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of C.I. This compound would be expected to show a complex pattern of absorption bands corresponding to the various functional groups in its large structure. Key expected vibrational modes are detailed in the table below. The broadness of some bands, particularly those related to O-H and N-H stretching, can be attributed to hydrogen bonding.
Raman Spectroscopy: The Raman spectrum of C.I. This compound would provide complementary information. The azo (-N=N-) stretching vibration, which is often weak in the IR spectrum of symmetrical azo compounds, can be a strong and characteristic band in the Raman spectrum. libretexts.org The symmetric stretching of the aromatic rings would also be expected to produce strong Raman signals.
Table 2: Expected Vibrational Bands for C.I. This compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 | O-H, N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (in -OCH₃) | Stretching |
| 1620-1580 | C=C (aromatic) | Stretching |
| 1500-1400 | N=N (azo) | Stretching |
| 1250-1000 | C-O, C-N | Stretching |
| 1200-1150 & 1050-1000 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For a large and complex molecule like C.I. This compound, the NMR spectra would be expected to be intricate. The ¹H NMR spectrum would show a multitude of signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the naphthalene and benzene rings. libretexts.org The chemical shifts of these protons would be influenced by the nature and position of the various substituents. The protons of the methyl groups in the methoxy substituents would appear as sharp singlets in the upfield region (around 3.5-4.0 ppm).
The ¹³C NMR spectrum would similarly display a large number of signals for the many distinct carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm), while the methyl carbons of the methoxy groups would appear at a much higher field. libretexts.org Due to the complexity and potential for overlapping signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the specific proton and carbon signals.
Table 3: Predicted NMR Chemical Shift Ranges for C.I. This compound
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | Aromatic C-H | 6.5 - 8.5 |
| ¹H | N-H | Variable, broad |
| ¹H | O-H | Variable, broad |
| ¹H | -OCH₃ | 3.5 - 4.0 |
| ¹³C | Aromatic C | 110 - 160 |
| ¹³C | -OCH₃ | 55 - 65 |
Mass Spectrometry for Precise Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For C.I. This compound, tetrasodium (B8768297) salt, with a molecular formula of C₃₇H₂₈N₆Na₄O₁₇S₄, the calculated molecular weight is 1048.87 g/mol . worlddyevariety.com Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, polar, and thermally labile molecules like this dye.
In ESI-MS, the tetrasodium salt would likely be observed as multiply charged ions due to the loss of one or more sodium ions and the potential for protonation or deprotonation. The resulting mass spectrum would show a series of peaks corresponding to ions such as [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻, and [M-4Na]⁴⁻ in negative ion mode, or corresponding positively charged ions in positive ion mode.
Fragment Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion, providing valuable structural information. For a polysulfonated azo dye like C.I. This compound, fragmentation would be expected to occur at several key locations. Cleavage of the azo bonds is a characteristic fragmentation pathway for this class of compounds. nih.gov Other likely fragmentations include the loss of SO₃ from the sulfonate groups and cleavages within the urea (B33335) linkage.
Table 4: Expected Mass Spectrometry Data for C.I. This compound
| Parameter | Expected Observation | Structural Information Gained |
| Molecular Ion | Multiply charged ions in ESI-MS | Confirms the molecular weight of the dye. |
| Fragmentation | Cleavage of azo bonds, loss of SO₃, cleavage of the urea linkage | Provides evidence for the presence and connectivity of these functional groups. |
Crystallographic Approaches for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid. However, obtaining single crystals of sufficient size and quality for large, flexible, and highly charged molecules like C.I. This compound is a significant challenge. The presence of multiple sulfonate groups and the conformational flexibility of the molecule can hinder the formation of a well-ordered crystal lattice.
To date, a single-crystal structure of C.I. This compound has not been reported in the literature. However, crystallographic studies of other, smaller sulfonated azo dyes have revealed common structural motifs. These studies often show layered structures in the solid state, where the hydrophobic aromatic portions of the molecules stack together, and the hydrophilic sulfonate groups are arranged in separate layers, often coordinated to the counter-ions (in this case, sodium) and water molecules. worlddyevariety.com Such an arrangement helps to satisfy the different intermolecular forces at play.
Solution-State Aggregation Phenomena and Supramolecular Assembly
Direct dyes, particularly those with large, planar aromatic structures like C.I. This compound, are known to undergo aggregation in aqueous solutions. mdpi.com This self-association is driven by non-covalent interactions, primarily van der Waals forces and π-π stacking between the hydrophobic aromatic regions of the dye molecules. The presence of multiple sulfonate groups, while ensuring water solubility, does not completely prevent this phenomenon.
The aggregation of C.I. This compound in solution can be readily studied using UV-Vis absorption spectroscopy. As the concentration of the dye increases, deviations from the Beer-Lambert law are often observed. acs.org These deviations are accompanied by changes in the shape of the absorption spectrum. Typically, the formation of aggregates leads to a broadening of the main absorption band and a shift in the absorption maximum. A blue-shift (hypsochromic shift) is indicative of the formation of H-aggregates (face-to-face stacking), while a red-shift (bathochromic shift) suggests the formation of J-aggregates (end-to-end or offset stacking).
The extent of aggregation is influenced by several factors, including:
Concentration: Higher concentrations promote aggregation.
Temperature: Increasing the temperature generally disfavors aggregation by increasing the kinetic energy of the molecules.
Ionic Strength: The addition of electrolytes, such as sodium chloride, can either promote or inhibit aggregation depending on the specific interactions.
Solvent: The nature of the solvent can significantly impact the hydrophobic interactions that drive aggregation.
These aggregation phenomena are not merely a laboratory curiosity; they have a profound impact on the dyeing process. The size and nature of the dye aggregates in the dyebath can affect the rate of dye uptake by the fiber and the final appearance and fastness properties of the dyed material. The study of these supramolecular assemblies is therefore crucial for understanding and controlling the application of C.I. This compound.
Interfacial Chemistry and Dye Substrate Interaction Mechanisms of C.i. Direct Red 79, Tetrasodium Salt
Adsorption Kinetics and Thermodynamics on Cellulosic Fibers
The adsorption of C.I. Direct Red 79 onto cellulosic fibers like cotton is a complex process governed by both kinetics and thermodynamics. The study of adsorption kinetics provides insights into the rate at which the dye is taken up by the fiber, while thermodynamics helps in understanding the spontaneity and energy changes associated with the dyeing process.
Research into the dyeing of cellulosic fibers with direct dyes often reveals that the process follows specific kinetic models. The pseudo-second-order kinetic model is frequently found to be applicable, suggesting that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the dye and the fiber. researchgate.netmdpi.com This model implies that the adsorption capacity is proportional to the number of active sites on the substrate. The time to reach adsorption equilibrium can vary depending on factors such as dye concentration, temperature, and the specific nature of the cellulosic material. For instance, modified cellulose (B213188) has been shown to reach equilibrium much faster than its unmodified counterpart. mdpi.com
Thermodynamic analysis of the dyeing process involves the evaluation of parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A negative Gibbs free energy value indicates that the dyeing process is spontaneous. The enthalpy change reveals whether the process is exothermic (releasing heat) or endothermic (absorbing heat). For many direct dyes on cellulose, the process is found to be endothermic, meaning that an increase in temperature favors the dyeing process. researchgate.netsemanticscholar.org The entropy change provides information about the randomness at the solid-liquid interface during adsorption. A positive entropy value suggests an increase in the randomness at the interface during the dyeing process. researchgate.netsemanticscholar.org
Studies on similar anionic dyes have shown that the adsorption process is often spontaneous and endothermic. researchgate.net The kinetic data for the adsorption of dyes onto cellulose can often be well-described by the pseudo-second-order equation, indicating a chemisorption process. researchgate.netmdpi.com The equilibrium data frequently fits the Langmuir isotherm model, suggesting a monolayer adsorption mechanism. researchgate.net
Table 1: Adsorption Kinetic Models
| Model | Equation | Description |
| Pseudo-first-order | log(qe - qt) = log(qe) - (k1/2.303)t | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. |
| Pseudo-second-order | t/qt = 1/(k2qe^2) + (1/qe)t | Assumes the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons. researchgate.netmdpi.com |
| Intraparticle Diffusion | qt = kidt^(1/2) + C | Used to identify the mechanism of diffusion of dye molecules into the adsorbent pores. mdpi.com |
Table 2: Thermodynamic Parameters
| Parameter | Equation | Interpretation |
| Gibbs Free Energy (ΔG°) | ΔG° = -RT ln(Kc) | A negative value indicates a spontaneous process. researchgate.net |
| Enthalpy (ΔH°) | ln(Kc) = (ΔS°/R) - (ΔH°/RT) | A positive value indicates an endothermic process, while a negative value indicates an exothermic process. researchgate.netsemanticscholar.org |
| Entropy (ΔS°) | ΔS° = (ΔH° - ΔG°)/T | A positive value suggests increased randomness at the solid-solution interface. researchgate.netsemanticscholar.org |
Role of Electrostatic Interactions in Dye Substantivity and Affinity
Electrostatic interactions play a crucial role in the substantivity and affinity of C.I. This compound for cellulosic fibers. In an aqueous solution, cellulosic fibers like cotton develop a negative surface charge, known as the zeta potential. fibre2fashion.com Since C.I. This compound is an anionic dye, it also carries a negative charge in solution due to its sulfonate groups. chemnet.comscbt.comchemicalbook.com
This results in an initial electrostatic repulsion between the dye molecules and the fiber surface, which can hinder the dye from approaching the fiber. fibre2fashion.com However, the affinity of direct dyes for cellulose is also attributed to other forces, such as van der Waals forces and hydrogen bonding. The planar structure of the direct dye molecule allows it to align closely with the flat cellulose polymer chains, maximizing these short-range attractive forces.
The substantivity, or the ability of the dye to remain on the fiber, is a result of the balance between these attractive and repulsive forces. The tetrasodium (B8768297) salt nature of C.I. This compound indicates the presence of four sulfonate groups, which contribute significantly to its negative charge and solubility in water. chemnet.comscbt.comchemicalbook.comworlddyevariety.com The magnitude of the negative charge on both the dye and the fiber influences the dyeing process.
Influence of Dye Bath Electrolytes on Dye Uptake and Distribution
Electrolytes, typically salts like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are essential additives in the dyeing of cellulosic fibers with direct dyes like C.I. This compound. Their primary role is to overcome the electrostatic repulsion between the negatively charged dye anions and the negatively charged fiber surface. fibre2fashion.com
When an electrolyte is added to the dye bath, the salt dissociates into cations (e.g., Na⁺) and anions (e.g., Cl⁻). The cations are attracted to the negatively charged surface of the cellulose, effectively neutralizing the negative zeta potential. fibre2fashion.com This reduction in the repulsive barrier allows the anionic dye molecules to approach the fiber surface more easily, leading to an increase in dye uptake and exhaustion.
The concentration of the electrolyte is a critical parameter. Increasing the salt concentration generally enhances dye exhaustion. fibre2fashion.comresearchgate.net However, excessive salt concentrations can lead to the aggregation of dye molecules in the solution, which can result in unlevel dyeing and reduced color yield. Therefore, controlling the addition of the electrolyte is crucial for achieving a level and efficient dyeing process. fibre2fashion.com Studies have shown that the addition of salt can lead to a more homogeneous rise of water and dye in capillary action, indicating a more uniform distribution. researchgate.net
Mechanisms of Interaction with Paper and Leather Substrates
C.I. This compound is also utilized for dyeing paper and leather. colorantsgroup.commade-in-china.com The interaction mechanisms with these substrates differ from those with pure cellulosic fibers due to their more complex and heterogeneous nature.
Paper Substrates: Paper is primarily composed of cellulosic fibers, but it also contains other components like lignin (B12514952), hemicellulose, and various additives such as sizing agents and fillers. The fundamental interactions of C.I. This compound with the cellulosic components of paper are similar to those with cotton, involving electrostatic interactions, van der Waals forces, and hydrogen bonding. The presence of other components can influence the dyeing behavior. For example, lignin, which has a more complex and less ordered structure than cellulose, may offer different sites for dye interaction. The porosity and surface chemistry of the paper, which are affected by the manufacturing process and additives, also play a significant role in dye uptake and final appearance.
Leather Substrates: Leather is a protein-based material, primarily composed of collagen, which has been tanned to make it durable and resistant to decomposition. sdc.org.uk The interaction of C.I. This compound with leather is fundamentally different from its interaction with cellulose. The amino acid residues in the collagen protein chains provide both cationic (amino groups) and anionic (carboxyl groups) sites. The charge on these sites is pH-dependent.
In a typical dyeing process, the leather is often treated under acidic conditions, which protonates the amino groups, giving the collagen a net positive charge. This positive charge strongly attracts the anionic C.I. This compound dye molecules through electrostatic interactions. In addition to these strong ionic bonds, hydrogen bonding and van der Waals forces also contribute to the dye-leather interaction. The complex and porous structure of leather, with its network of collagen fibers, also influences dye penetration and fixation. sdc.org.uk The type of tanning process used (e.g., chrome tanning, vegetable tanning) significantly alters the chemical nature of the leather and thus its dyeing properties. sdc.org.uk
Surface Analysis Techniques for Characterizing Dye-Material Interfaces
A variety of surface analysis techniques are employed to investigate the interaction between dyes and substrates at a molecular and elemental level. These techniques provide valuable information about the chemical composition, morphology, and bonding at the dye-material interface.
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that can identify the elemental composition and chemical states of elements on the outermost surface of a material (typically the top few nanometers). thermofisher.commdpi.com It can be used to confirm the presence of the dye on the substrate by detecting elements specific to the dye molecule, such as sulfur from the sulfonate groups in C.I. This compound. researchgate.netmdpi.com XPS can also provide information about the chemical environment of these elements, offering insights into the nature of the dye-substrate bonding. acs.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a material. mdpi.comacs.org It is used to visualize the distribution of the dye on the fiber, paper, or leather surface and to assess the uniformity of the dyeing. When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental mapping of the surface, showing the distribution of specific elements from the dye. mdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation. pnrjournal.com It can be used to study the chemical changes in the substrate after dyeing and to identify the characteristic vibrational bands of the dye molecule, confirming its presence. Changes in the spectral features of both the dye and the substrate can indicate the formation of new chemical bonds or strong intermolecular interactions. acs.org
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure and chemical bonding. thermofisher.compnrjournal.com It is particularly useful for identifying dyes on various substrates and can be used non-destructively. pnrjournal.com
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface at the nanoscale. It can be used to study the changes in surface roughness and morphology of a substrate upon dyeing. mdpi.comacs.org
Table 3: Surface Analysis Techniques and Their Applications
| Technique | Information Provided | Application in Dye-Substrate Analysis |
| XPS | Elemental composition, chemical states thermofisher.commdpi.com | Confirming dye presence, investigating chemical bonding researchgate.netmdpi.comacs.org |
| SEM | Surface morphology, topography mdpi.comacs.org | Visualizing dye distribution, assessing dyeing uniformity mdpi.com |
| FTIR | Functional groups, molecular structure pnrjournal.com | Identifying dye on substrate, studying dye-substrate interactions acs.org |
| Raman Spectroscopy | Molecular vibrations, chemical structure thermofisher.compnrjournal.com | Non-destructive identification of dyes on fibers pnrjournal.com |
| AFM | 3D surface topography, roughness mdpi.comacs.org | Analyzing changes in surface morphology after dyeing acs.org |
Investigation of Capillary Rise Phenomena in Dyeing Systems utilizing C.I. This compound
The capillary rise phenomenon is a key aspect of certain dyeing processes, particularly in methods designed for localized or gradient dyeing. researchgate.netafricaresearchconnects.com In these systems, the dye solution is drawn up into the textile material through capillary action, which is the movement of liquid within the spaces of a porous material due to the forces of adhesion, cohesion, and surface tension.
Research has been conducted on new dyeing processes for knitted fabrics using a capillary rise technique with C.I. This compound to achieve a degraded color effect, from dark to light. researchgate.netresearchgate.net In these studies, a fabric strip is vertically suspended with its lower end immersed in the dye bath. researchgate.netafricaresearchconnects.com The dye solution then travels up the fabric due to capillary forces.
Several factors influence the capillary rise of the dye solution:
Surface Tension of the Dye Bath: The surface tension of the liquid affects how it wets the fabric and rises through the capillaries. Studies have investigated the effect of dye concentration, temperature, and salt concentration on the surface tension of the C.I. This compound dye bath. researchgate.netresearchgate.net
Presence of Electrolytes: The addition of salt (e.g., NaCl) has been shown to significantly impact the capillary rise. In a salt-free bath, two distinct progression fronts are often observed: a faster-moving front of water and a much slower-moving front of the dye. researchgate.net When salt is added, a more homogeneous rise of both water and dye occurs, resulting in a single progression front. researchgate.net This is likely due to the electrolyte overcoming the electrostatic repulsion between the anionic dye and the cellulosic fibers, allowing the dye to travel with the water more effectively.
Fabric Structure: The porosity and structure of the fabric, such as the type of knit, also play a crucial role in the capillary action. africaresearchconnects.com
By controlling these parameters, it is possible to create specific color gradients along the length of the fabric. researchgate.netresearchgate.net Mathematical models have been developed to describe the kinetics of dye absorption and diffusion during the capillary rise process, providing a tool for optimizing these novel dyeing methods. africaresearchconnects.com
Applications in Advanced Material Science and Functional Textile Development
Innovations in Salt-Free Dyeing Technologies for Cellulosic Materials
The conventional dyeing of cellulosic fibers like cotton with direct dyes necessitates the use of large quantities of electrolytes, such as sodium chloride or sodium sulfate (B86663), to promote dye exhaustion and fixation. textilelearner.net This high salt concentration in the effluent poses significant environmental challenges, increasing the salinity of water bodies and the difficulty of wastewater treatment. textilelearner.netresearchgate.net Consequently, there is a substantial research impetus to develop salt-free dyeing technologies.
One of the most promising innovations in this area is the cationization of cellulosic fibers. icrc.ac.irsapub.org This process involves modifying the cotton surface to introduce positive charges, typically by treating the fabric with compounds containing amino or ammonium (B1175870) groups. icrc.ac.irresearchgate.net This modification fundamentally alters the dyeing mechanism. In conventional dyeing, both the cellulosic fiber and the anionic direct dye carry a negative charge in water, leading to electrostatic repulsion that must be overcome by the addition of salt. In contrast, the positively charged sites on cationized cotton create a strong electrostatic attraction with the anionic dye molecules. icrc.ac.ir
Performance of C.I. Direct Red 79, Tetrasodium (B8768297) Salt on Cationized Cotton Fabrics
The cationization of cotton fabrics has been shown to significantly enhance the dyeing performance of direct dyes. While specific data tables for C.I. This compound are not extensively available in public literature, studies on analogous direct dyes provide strong evidence of the expected improvements. For instance, research on C.I. Direct Red 224 and C.I. Direct Yellow 142 on cationized cotton demonstrated a substantial increase in color strength (K/S) compared to untreated cotton dyed via conventional methods. ijera.com In one study, the K/S value for a red direct dye on cationized cotton after only 20 minutes of dyeing was higher than the maximum K/S achieved on untreated cotton after 60 minutes. ijera.com
The improved performance is attributed to the increased dye uptake and a more rapid exhaustion of the dye onto the fiber. ijera.com This efficiency means that lower concentrations of dye may be required to achieve the desired shade, leading to cost savings and a further reduction in the environmental load of the effluent. ijera.com
The following table, based on findings for similar direct red dyes, illustrates the typical enhancements in performance on cationized cotton:
| Property | Untreated Cotton (Conventional Dyeing) | Cationized Cotton (Salt-Free Dyeing) |
| Color Strength (K/S) | Lower, requires more dye and longer dyeing times | Higher, achieved with less dye and in shorter times |
| Wash Fastness | Moderate | Good to Very Good |
| Perspiration Fastness | Moderate to Good | Very Good to Excellent |
| Light Fastness | Good | Good to Very Good |
This table represents generalized findings for direct red dyes on cationized cotton based on available research. icrc.ac.irijera.com
Application Efficiency and Durability on Paper and Leather Products
C.I. This compound is also utilized in the dyeing of paper and leather. colorantsgroup.commade-in-china.commade-in-china.com In the paper industry, direct dyes are valued for their ability to produce a wide range of colors and for their straightforward application process. textilelearner.net The efficiency of the dyeing process on paper is influenced by factors such as the pulp type, the presence of sizing agents, and the pH of the system. The durability of the color on paper is primarily assessed by its lightfastness, which is a critical parameter for paper products that may be exposed to light over extended periods. C.I. This compound is reported to have a lightfastness rating of 5-6 on a scale of 1 to 8, indicating good resistance to fading. colorantsgroup.com
For leather dyeing, direct dyes are often used for their ability to produce bright and uniform shades. textilelearner.net The complex and heterogeneous nature of the leather substrate requires dyes with good penetration and leveling properties. The durability of the dye on leather is evaluated by its resistance to washing, rubbing (crocking), and light. The washing fastness of C.I. This compound is rated as 3, which is considered moderate. colorantsgroup.com This suggests that after-treatments with fixing agents may be necessary to improve the wet fastness properties for certain leather applications.
Development of Novel Dyeing Auxiliaries and Their Synergistic Effects
To further enhance the performance of direct dyes, researchers are exploring the use of novel dyeing auxiliaries. These compounds can act synergistically with the dye to improve its solubility, levelness, exhaustion, and fastness properties. One area of investigation is the use of amino acids as dyeing assistants for C.I. This compound on cotton. A study found that pretreating cotton fibers with solutions of certain amino acids, such as alanine, valine, phenylalanine, or histidine, in an aqueous acetic acid medium increased the rate of dyeing with C.I. This compound. kotiti-global.com This pretreatment also resulted in improved wet-fastness properties of the dyed cotton. kotiti-global.com
The synergistic effect of these amino acids is likely due to their ability to increase the number of cationic sites on the cotton fiber, thereby enhancing the attraction of the anionic dye molecules. This approach represents an environmentally benign alternative to traditional cationic agents and highlights the potential for bio-based auxiliaries in textile dyeing.
Another innovative approach involves the use of dendrimers and other polymeric systems as auxiliaries. For example, the use of a chitosan-poly(propylene) imine dendrimer hybrid not only facilitates salt-free dyeing but also acts as a powerful auxiliary to improve color strength and fastness. icrc.ac.ir These advanced auxiliaries open up new possibilities for optimizing the dyeing process with C.I. This compound, leading to both improved product quality and a more sustainable manufacturing process.
Exploration of Functional Finishing Properties of Materials with Direct Dyes
A growing area of interest in material science is the development of textiles with inherent functional properties. Research has begun to explore the potential of the dyeing process itself to impart functionalities such as UV protection and antimicrobial activity.
The chemical structure of many dyes, including azo dyes like C.I. This compound, allows them to absorb ultraviolet radiation. researchgate.netresearchgate.net This inherent property means that dyeing a fabric can significantly increase its Ultraviolet Protection Factor (UPF). nih.gov Studies have shown that the level of UV protection is dependent on the dye concentration, with darker shades generally offering higher UPF values. nih.govthaiscience.info Therefore, fabrics dyed with C.I. This compound can contribute to the production of sun-protective clothing. The incorporation of the dye into the fiber matrix can provide a durable UV-blocking effect.
Furthermore, certain dyes and dyeing auxiliaries can exhibit antimicrobial properties. tandfonline.comresearchgate.net While direct dyes themselves are not typically strong antimicrobial agents, the modification of fabrics with cationic compounds, which is also beneficial for salt-free dyeing, can impart significant antibacterial and antifungal activity. mdpi.commdpi.com For instance, chitosan, a natural biopolymer used for cationization, is well-known for its antimicrobial properties. mdpi.com When used in conjunction with a dye like C.I. This compound, it is possible to create a textile that is both colored and resistant to microbial growth. Research has shown that dyeing chitosan-treated fabrics can result in good antibacterial properties, which can be durable to washing. mdpi.com This dual-functionality is highly desirable for applications in sportswear, medical textiles, and home furnishings.
Environmental Fate and Degradation Pathways of C.i. Direct Red 79, Tetrasodium Salt
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Abiotic transformation involves non-biological processes that can degrade chemical compounds in the environment. For azo dyes like C.I. Direct Red 79, key abiotic processes include photolysis and hydrolysis.
Hydrolytic stability refers to a substance's resistance to breaking down in the presence of water. C.I. This compound is characterized as being soluble in water. worlddyevariety.comcolorantsgroup.com Its behavior in different pH conditions provides insight into its stability. The dye solution forms a blue light green precipitate when strong hydrochloric acid is added and turns yellow-orange with the addition of a thick sodium hydroxide (B78521) solution. alanchemindustries.comcolorantsgroup.com In strong sulfuric acid, it appears blue, and upon dilution, it turns purple. alanchemindustries.comcolorantsgroup.com This reactivity suggests that while soluble, its chemical structure can be altered under strong acidic or alkaline conditions, which could be a first step in its transformation pathway. However, specific hydrolytic transformation products for C.I. This compound have not been detailed in the available research.
Biotic Degradation Mechanisms by Microbial Consortia
The biodegradation of azo dyes is a key process in their environmental removal. Typically, a combination of anaerobic and aerobic conditions is required for the complete mineralization of these compounds. researchgate.netresearchgate.net
Under aerobic conditions, microbial consortia are generally ineffective at cleaving the electron-deficient azo bonds (–N=N–) that are characteristic of this dye class. researchgate.net However, aerobic processes are crucial for the degradation of aromatic amines, which are the intermediate products formed during the initial anaerobic breakdown of the dye. researchgate.netnih.gov Studies on other azo dyes, such as Direct Red 28 and Disperse Blue 79, have shown that the aromatic amines produced under anaerobic conditions can be significantly mineralized in a subsequent aerobic stage. researchgate.netnih.gov This sequential treatment approach is often necessary because the aromatic amines can be recalcitrant under anaerobic conditions. researchgate.net
Anaerobic conditions are essential for the initial and most critical step in the biodegradation of azo dyes: the reductive cleavage of the azo bonds. researchgate.net This process breaks the dye molecule into smaller, typically colorless, aromatic amines. Research on various azo dyes, including Reactive Red 195 and Disperse Blue 79, demonstrates that bacteria can decolorize the dyes effectively under static anoxic or anaerobic conditions. nih.govnih.gov For example, a study on Disperse Blue 79 showed decolorization efficiencies higher than 95% in an anaerobic biofilter. nih.gov This reductive cleavage is a common and well-documented pathway for the breakdown of azo dyes by microbial consortia. researchgate.netnih.gov The resulting aromatic amines are then passed to an aerobic stage for further degradation. researchgate.netnih.gov
Environmental Persistence and Mobility in Natural and Engineered Systems
The environmental persistence and mobility of C.I. This compound are influenced by its chemical structure and properties. As a water-soluble dye, it is expected to be highly mobile in aquatic systems, potentially leading to widespread distribution in contaminated water bodies. colorantsgroup.com The complex aromatic structure and the presence of azo bonds generally make such dyes resistant to complete degradation under conventional wastewater treatment processes. researchgate.netscispace.com
Advanced Technologies for Wastewater Treatment and Dye Removal
Adsorption-Based Methods for Effluent Decolorization
Adsorption is a widely employed physicochemical process for the removal of dyes from wastewater due to its operational simplicity, high efficiency, and the potential for using low-cost, readily available adsorbent materials. rsc.org The process involves the mass transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. rsc.org The effectiveness of adsorption is influenced by several factors, including the properties of the adsorbent (surface area, porosity), the dye's characteristics, and the operational conditions (pH, temperature, initial dye concentration, and contact time). mdpi.com
Various materials have been investigated as potential adsorbents for direct dyes. Low-cost adsorbents derived from agricultural waste are particularly attractive. For instance, rice husk has been demonstrated as an effective adsorbent for the removal of Direct Red 23 from effluent. ijbbb.org Studies have shown that treating rice husk with citric acid can enhance its adsorption capacity. ijbbb.org Similarly, both native and citric acid-modified bamboo sawdust have been used to adsorb Direct Red 81, with the modified version showing a higher maximum adsorption capacity. researchgate.net The adsorption process in this case was found to be spontaneous and endothermic, fitting a pseudo-second-order kinetic model. researchgate.net
Other materials like mangrove bark treated with formaldehyde (B43269) have also been studied for the removal of Direct Red 23, with a monolayer sorption capacity of 21.55 mg/g. mdpi.com Bentonite clay nanocomposites have also shown promise in removing various dyes, including reactive and direct dyes. mdpi.com The efficiency of these adsorbents often depends on the pH of the solution, which affects the surface charge of the adsorbent and the ionization of the dye molecule. mdpi.com For anionic dyes like direct reds, a lower pH often favors adsorption.
While activated carbon is a highly effective adsorbent, its high cost and the expense of regeneration limit its widespread use. mdpi.com This has driven the continued research into alternative, low-cost adsorbents for the decolorization of dye-laden wastewater. mdpi.com
Table 1: Adsorption Capacities of Various Adsorbents for Direct Red Dyes
| Adsorbent | Dye | Adsorption Capacity (q_m, mg/g) | Optimal pH | Reference |
| Modified Mangrove Bark | Direct Red 23 | 21.55 | 2 | mdpi.com |
| Bamboo Sawdust (Native) | Direct Red 81 | 6.43 | 2 | researchgate.net |
| Bamboo Sawdust (Treated) | Direct Red 81 | 13.83 | 2 | researchgate.net |
| Rice Husk (Treated) | Direct Red 23 | Not specified | Not specified | ijbbb.orgresearchgate.net |
Advanced Oxidation Processes (AOPs) for Dye Mineralization
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to mineralize complex organic pollutants into simpler, less harmful substances like carbon dioxide and water. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the chromophoric azo bonds (-N=N-) and aromatic rings of dyes like C.I. This compound. doi.org
Photocatalytic Degradation: This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals. The photocatalytic degradation of C.I. Direct Red 23 has been successfully demonstrated using a SrTiO3/CeO2 composite catalyst under UV irradiation. nih.govresearchgate.net Complete decolorization was achieved in 60 minutes under optimal conditions, which included a catalyst dose of 1.5 g/L and a pH of 12.0. nih.govresearchgate.net The degradation of C.I. Reactive Red 2 was enhanced by coupling photocatalysis with water jet cavitation, which helps to deagglomerate catalyst particles and improve mass transfer. nih.gov Similarly, solar irradiation has been shown to be effective in degrading Direct Red-81, with efficiency significantly increased by a C-N-codoped TiO2 catalyst. derpharmachemica.com
Fenton and Electro-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. un.org This method has been effectively used for the degradation of various dyes. rsc.org The Electro-Fenton (EF) process is an electrochemical enhancement where H2O2 is continuously generated in-situ at the cathode, and Fe2+ is regenerated from Fe3+, increasing the process efficiency. scispace.comkneopen.com The EF process has been successfully applied to the degradation of C.I. Direct Red 80 using a boron-doped diamond anode and a carbon-felt cathode. scispace.comkneopen.com Using iron sulfate (B86663) as the iron source at a current density of 12.5 A m−2, a 91% removal of Direct Red 80 was achieved after 2 hours. scispace.com While dye removal was efficient, complete mineralization to CO2 and H2O required higher current densities, indicating the formation of intermediate by-products at lower densities. scispace.comkneopen.com
Ozonation: Ozone (O3) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at higher pH values. researchgate.net Ozonation has been used to decolorize wastewater containing Direct Red 23, among other dyes, using membrane contactors with hydrophobic membranes like PVDF and PTFE. rsc.orgresearchgate.net The efficiency of ozonation can be affected by various parameters, including ozone concentration, liquid velocity, and pH. rsc.org Combining ozone with the Fenton process (Ozone-Fenton) has also been shown to be effective in removing chemical oxygen demand (COD) from wastewater containing Disperse Blue 79. researchgate.net
Table 2: Performance of AOPs on Direct Red and Related Dyes
| AOP Method | Dye | Catalyst/Reagents | Key Findings | Reference |
| Photocatalysis | C.I. Direct Red 23 | SrTiO3/CeO2, UV light | 100% decolorization in 60 min at pH 12. | nih.govresearchgate.net |
| Electro-Fenton | C.I. Direct Red 80 | BDD anode, Carbon-felt cathode, Iron sulfate | 91% removal in 2 hours at 12.5 A m−2. | scispace.com |
| Ozonation | C.I. Direct Red 23 | Ozone, PVDF/PTFE membranes | Effective decolorization demonstrated. | rsc.orgresearchgate.net |
| Solar Photocatalysis | Direct Red 81 | C-N-codoped TiO2 | 75.63% degradation in 120 minutes. | derpharmachemica.com |
Bioremediation Strategies for Azo Dye Contamination
Bioremediation offers an environmentally friendly and cost-effective alternative for treating azo dye contamination, utilizing the metabolic capabilities of microorganisms like bacteria, fungi, and yeasts, or their enzymes. mdpi.com This approach aims to decolorize and mineralize the dye molecules into non-toxic products.
Microbial Degradation: The initial and crucial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. This step is typically carried out by microbial enzymes called azoreductases and often occurs under anaerobic or anoxic conditions. researchgate.net These resulting aromatic amines can then be further mineralized to carbon dioxide and water, usually under aerobic conditions. researchgate.net Therefore, a sequential anaerobic-aerobic treatment process is often considered highly effective for the complete breakdown of azo dyes. researchgate.net
Several microbial strains have been identified for their ability to decolorize direct dyes. The yeast Meyerozyma guilliermondii has demonstrated the ability to decolorize Direct Red 81, achieving an 87.0% decolorization of a 0.01% dye solution. ijcmas.com The optimal conditions for this yeast were found to be a pH of 5 and a temperature of 30°C, with sucrose (B13894) and peptone as the best carbon and nitrogen sources, respectively. ijcmas.com Similarly, the bacterium Enterococcus faecalis YZ 66 completely decolorized Direct Red 81 (50 mg/L) within 1.5 hours under static anoxic conditions. researchgate.net
Enzymatic Degradation: The use of isolated enzymes offers a more targeted approach to dye degradation. nih.gov Key enzymes involved in this process are oxidoreductases, including laccases, peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase), and azoreductases. nih.govresearchgate.net Laccases and peroxidases typically act oxidatively, while azoreductases catalyze the reductive cleavage of the azo bond. researchgate.net The efficiency of these enzymes can sometimes be enhanced by the addition of redox mediators. nih.gov To overcome limitations such as stability and reusability of soluble enzymes, research has focused on enzyme immobilization, which can also facilitate their use in large-scale reactors. nih.govresearchgate.net
Table 3: Microorganisms and Enzymes in the Bioremediation of Direct Red Dyes
| Organism/Enzyme | Dye | Degradation/Decolorization Efficiency | Key Conditions | Reference |
| Meyerozyma guilliermondii | Direct Red 81 | 87.0% | pH 5, 30°C, Shaken culture | ijcmas.com |
| Enterococcus faecalis YZ 66 | Direct Red 81 | 100% in 1.5 hours | Static anoxic, pH 7, 40°C | researchgate.net |
| Oxidoreductive Enzymes (General) | Azo Dyes | Varies | Immobilization can improve stability | nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling of C.i. Direct Red 79, Tetrasodium Salt
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of dye molecules like C.I. Direct Red 79. nrel.gov These calculations can predict a variety of molecular properties that are crucial for a dye's color, stability, and interactions.
By solving approximations of the Schrödinger equation for the dye's molecular structure, it is possible to determine the energies and shapes of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's color, as it corresponds to the energy of the lowest-energy electronic transition, which is responsible for the absorption of light in the visible spectrum. For C.I. This compound, which absorbs in the blue-green region of the spectrum to produce its characteristic red color, DFT calculations could precisely model this energy gap.
Furthermore, quantum chemical calculations can map the electron density distribution and electrostatic potential across the molecule. This information is vital for understanding its reactivity. For instance, the locations of electron-rich and electron-poor regions can indicate likely sites for chemical reactions, such as interactions with the functional groups on a textile fiber or susceptibility to degradation by chemical agents. The presence of multiple sulfonate groups in C.I. This compound, for example, would be shown to have a significant impact on its solubility and interaction with polar environments.
Table 1: Hypothetical Quantum Chemical Properties of C.I. This compound Calculated via DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -3.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 2.6 eV | Corresponds to the primary electronic transition and color. |
| Dipole Moment | 15.2 D | Indicates the overall polarity of the molecule. |
| Mulliken Charges | Varying across atoms | Reveals sites susceptible to electrophilic or nucleophilic attack. |
Molecular Dynamics Simulations of Dye-Substrate and Dye-Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. nih.gov For C.I. This compound, MD simulations can provide a detailed picture of how the dye molecule interacts with both the substrate it is intended to color (such as cellulose (B213188) fibers in cotton) and the solvent in which it is dissolved.
In a typical MD simulation, the forces between all atoms in a system are calculated using a force field, and Newton's equations of motion are solved to model the movement of each atom over a series of small time steps. This allows for the observation of complex processes such as a dye molecule approaching and binding to a surface. For C.I. This compound, simulations could model its diffusion in water, the role of its sulfonate groups in maintaining solubility, and the process of its adsorption onto a cellulose surface. These simulations can reveal the preferred orientation of the dye on the substrate and the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that are responsible for its binding affinity.
Understanding these interactions at a molecular level is crucial for optimizing the dyeing process, for example, by adjusting the solvent conditions to favor stronger binding. The insights gained from MD simulations can help explain the dye's substantivity and its fastness properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as color, solubility, and binding affinity. nih.gov By developing a mathematical model based on a set of known dyes, QSPR can be used to predict the performance of new or untested dyes.
For a direct dye like C.I. This compound, a QSPR model could be developed to predict its dyeing performance on cellulosic fibers. This would involve calculating a wide range of molecular descriptors for a series of direct dyes, including topological, electronic, and geometric descriptors. These descriptors would then be statistically correlated with experimentally measured properties, such as the dye's exhaustion and fixation values. The resulting QSPR model could then be used to predict the performance of C.I. This compound based on its calculated descriptors. Such models are valuable for screening potential new dye candidates and for understanding which molecular features are most important for achieving desired performance characteristics. nih.gov
In Silico Prediction of Environmental Fate and Degradation Products
The environmental fate of dyes is a significant concern, and computational methods can be used to predict how a dye like C.I. This compound might behave in the environment. In silico tools can estimate properties such as biodegradability, potential for bioaccumulation, and the likely products of degradation. nih.gov
Given that C.I. This compound is a polyazo dye, a key aspect of its environmental fate is the potential for the reductive cleavage of its azo bonds (-N=N-). This process can lead to the formation of aromatic amines, some of which may be of toxicological concern. Computational models can predict the susceptibility of the azo linkages in C.I. This compound to reduction by microorganisms in anaerobic environments. Furthermore, these models can predict the likely metabolic pathways for the degradation of the parent dye molecule and its breakdown products, providing an initial assessment of its potential environmental impact. nih.gov
Table 2: Exemplary In Silico Environmental Fate Predictions for an Azo Dye
| Predicted Property | Result | Implication |
| Ready Biodegradability | Not readily biodegradable | The dye is likely to persist in the environment for some time. |
| Azo Bond Reduction Potential | High | The dye is likely to be degraded into aromatic amines under anaerobic conditions. |
| Predicted Degradation Products | Aromatic amines | Further assessment of the toxicity of these products would be required. |
| Bioaccumulation Factor | Low | The high water solubility due to sulfonate groups suggests a low potential for bioaccumulation. |
This table provides an example of the types of predictions that can be made for an azo dye. Specific data for C.I. This compound is not available.
Computational Design of Novel Direct Dye Analogs
The insights gained from the computational and theoretical modeling techniques described above can be leveraged for the rational design of novel direct dye analogs with improved properties. By understanding the relationships between the molecular structure of C.I. This compound and its performance and environmental profile, it becomes possible to propose targeted modifications to its structure.
For example, if quantum chemical calculations suggest that a particular part of the molecule is susceptible to chemical attack, it could be modified to enhance stability. If MD simulations reveal suboptimal binding to the substrate, the molecule could be altered to introduce additional functional groups that promote stronger interactions. Similarly, if in silico predictions indicate the formation of undesirable degradation products, the molecular structure could be redesigned to favor different degradation pathways. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the development of new dyes that are more efficient, more durable, and more environmentally benign. mit.edu
Analytical Methodologies for Detection and Quantification of C.i. Direct Red 79, Tetrasodium Salt
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of C.I. Direct Red 79 and other similar sulfonated azo dyes. Its primary applications are the assessment of dye purity, the separation of isomers and by-products, and quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. For highly polar and water-soluble compounds like C.I. This compound, which is a tetrasodium (B8768297) salt, the mobile phase composition is critical. It usually consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of ion-pairing reagents can be employed to improve the retention and peak shape of anionic dyes on C18 columns. researchgate.net
A study on the separation of four direct dyes demonstrated the effectiveness of a C18 column with a mobile phase consisting of acetonitrile and water containing a surfactant like cetyltrimethylammonium bromide (CTAB). najah.edu The surfactant acts as an ion-pairing agent, enhancing the interaction of the anionic dye with the stationary phase.
Table 1: Example HPLC Conditions for Direct Azo Dye Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) researchgate.net |
| Detector | UV-Vis or Photodiode Array (PDA) at the dye's maximum absorbance wavelength (λmax) |
| Flow Rate | Typically 0.5 - 1.5 mL/min najah.edu |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table represents typical starting conditions for the analysis of direct azo dyes; method optimization is required for specific applications.
Purity analysis by HPLC involves quantifying the main dye peak relative to any impurity peaks detected in the chromatogram. This is essential for ensuring the quality and consistency of the commercial dye product.
Capillary Electrophoresis for High-Resolution Analytical Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like C.I. This compound. The technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode of CE.
For sulfonated azo dyes, CZE provides excellent resolution and rapid analysis times. researchgate.net The separation is carried out in a fused-silica capillary filled with a background electrolyte (BGE) or buffer. The choice of BGE is critical for achieving optimal separation. A study on the determination of several sulfonated azo dyes utilized an electrophoresis buffer at a high pH (11.55), which ensures the anionic dyes are fully deprotonated and migrate towards the anode. nih.gov
Detection is typically performed using an on-column UV-Vis or photodiode array (PDA) detector. nih.govsci-hub.st This allows for both quantification and spectral confirmation of the separated dye components. The high resolving power of CE makes it particularly suitable for separating closely related dye structures and isomers that may be present as impurities.
Table 2: Typical Capillary Zone Electrophoresis Parameters for Sulfonated Dyes
| Parameter | Condition |
|---|---|
| Capillary | Uncoated fused-silica (e.g., 50 cm effective length, 50-75 µm i.d.) sci-hub.st |
| Background Electrolyte (BGE) | Alkaline buffers such as borate (B1201080) or phosphate (B84403) at pH > 9 nih.gov |
| Applied Voltage | 15 - 30 kV (Normal or reversed polarity depending on setup) sci-hub.st |
| Injection Mode | Hydrodynamic (pressure) or Electrokinetic (voltage) |
| Detection | Photodiode Array (PDA) or UV-Vis Detector |
These parameters provide a general guideline for the CZE analysis of sulfonated azo dyes like C.I. This compound.
Spectrophotometric and Fluorimetric Assays for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a fundamental, rapid, and cost-effective method for determining the concentration of C.I. This compound in solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. valenciacollege.edu
To determine the concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For C.I. This compound, the absorption spectrum shows a distinct peak in the visible region. researchgate.netresearchgate.net The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
While many azo dyes are known to be fluorescent, making fluorimetric assays a highly sensitive detection option, this is not a universal property for all compounds in this class. nih.govniscpr.res.in The fluorescence of an azo dye is highly dependent on its specific molecular structure and its environment. researchgate.net Some azo dyes exhibit strong fluorescence, which can be exploited for highly sensitive quantification. tandfonline.com However, for many traditional azo dyes like C.I. This compound, fluorescence quenching is a common phenomenon, making fluorimetry less suitable for direct quantification compared to UV-Vis spectrophotometry.
Table 3: Spectroscopic Properties of C.I. This compound
| Parameter | Value/Characteristic |
|---|---|
| Technique | UV-Visible Spectrophotometry |
| Wavelength of Maximum Absorbance (λmax) | Approximately 510-525 nm researchgate.netresearchgate.net |
| Appearance in Solution | Bluish-red worlddyevariety.com |
| Fluorimetric Potential | Generally low to negligible fluorescence, not a primary method for quantification. |
The λmax can shift slightly depending on the solvent and pH of the solution.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling of Complex Matrices
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for the analysis of C.I. This compound in complex environmental or biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective detection and quantification of non-volatile, polar compounds like direct dyes in matrices such as wastewater. nih.gov The liquid chromatograph separates the target dye from matrix interferences, after which the mass spectrometer provides definitive identification and quantification. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing the likelihood of false positives. doi.org This approach allows for detection at very low concentrations (ng/L levels). researchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of C.I. This compound because the dye is a large, non-volatile salt. However, GC-MS is a powerful tool for identifying the smaller, more volatile aromatic amines that can be formed from the reductive cleavage of the azo bond (-N=N-). researchgate.net This is particularly important for toxicological studies, as some aromatic amines are known carcinogens. atslab.com Analysis of these degradation products often involves an extraction step followed by derivatization to increase their volatility for GC-MS analysis. nih.govresearchgate.net
Standardized Methods for Environmental Monitoring and Trace Analysis
While there may not be a single standardized method from a regulatory body like the U.S. Environmental Protection Agency (EPA) specifically for C.I. This compound, there are established protocols for the analysis of dyes and color in industrial wastewater. epa.govepa.gov For instance, EPA Method 110.3 covers the determination of color in water by spectrophotometry. nemi.gov Furthermore, various ISO methods exist for monitoring parameters like chemical oxygen demand in water, which are relevant to textile effluent analysis. www.gov.uk
For trace analysis of specific dyes in environmental samples, a common approach involves a pre-concentration step to isolate the analyte from the large volume of the water sample and remove interfering substances. Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. mdpi.com
In a typical SPE procedure for an anionic dye like C.I. This compound, a water sample is passed through a cartridge containing a solid sorbent. The dye is retained on the sorbent while the bulk of the water and some impurities pass through. The dye is then eluted from the cartridge with a small volume of an organic solvent. This process can increase the concentration of the analyte by a factor of 100 to 1000, significantly lowering the detection limits of subsequent analytical methods like HPLC or LC-MS/MS. nih.gov Various SPE sorbents can be used, and the selection depends on the specific properties of the target dye and the sample matrix. researchgate.nettandfonline.comtandfonline.com
Future Research Directions and Interdisciplinary Investigations
Development of Next-Generation Sustainable Synthesis and Application Technologies
The traditional synthesis of azo dyes, while effective, often involves processes that are being re-evaluated for their environmental footprint. The future of C.I. Direct Red 79 synthesis lies in the adoption of green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
Microwave-Assisted Synthesis: Research into microwave-assisted synthesis for various dyes has demonstrated significant advantages over conventional heating methods. mdpi.com This technology can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of fewer or no organic solvents. mdpi.comresearchgate.net The application of microwave irradiation to the synthesis of azo dyes, including those with structures comparable to C.I. This compound, represents a promising avenue for a more sustainable and efficient production process. researchgate.netresearchgate.net
Mechanochemical Synthesis: Another innovative and environmentally friendly approach is mechanochemical synthesis, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvents. rsc.orgrsc.orgresearchgate.net This solvent-free method offers high yields, simplified purification, and the potential for gram-scale production, making it a viable alternative for the industrial preparation of azo dyes. rsc.orgresearchgate.net The synthesis of azo dyes from aryltriazenes and phenolic compounds has been successfully demonstrated using this technique. rsc.orgrsc.org
These next-generation synthesis technologies offer a pathway to produce C.I. This compound and other direct dyes in a more environmentally and economically sustainable manner.
Integration with Nanoscience for Novel Dyeing and Coating Applications
The integration of nanoscience with dye chemistry is opening up new frontiers in dyeing and coating technologies. While the direct application of C.I. This compound functionalized nanoparticles for dyeing is an emerging area, related research provides a strong indication of future possibilities.
Nanoparticle-Assisted Dyeing: The use of nanoparticles in dyeing processes can enhance dye uptake, improve fastness properties, and reduce the consumption of water and energy. For instance, studies on dyeing cotton fabrics have explored the influence of various factors on the dyeing process, which can be further optimized through the incorporation of nanomaterials. thehindu.com Research into the application of disperse azo dyes has shown that factors like pH, temperature, and dye concentration significantly affect the dyeability of fabrics, and these parameters can be fine-tuned with the aid of nanoparticles. researchgate.net
Functional Coatings: C.I. This compound, when incorporated into or onto nanoparticles, could be used to create functional coatings with specific optical or protective properties. For example, fabrics dyed with certain azo dyes have demonstrated excellent anti-ultraviolet properties, blocking a significant percentage of UV radiation. researchgate.net The development of coatings containing C.I. This compound functionalized nanoparticles could lead to textiles with enhanced UV protection.
Dye-Sensitized Solar Cells (DSSCs): Azo dyes are a class of compounds that have been investigated for their potential use as sensitizers in DSSCs. nih.gov These solar cells offer a cost-effective alternative to traditional silicon-based cells. mdpi.comrsc.org The principle involves the dye absorbing light and injecting an electron into a semiconductor material, thereby generating a current. mdpi.comrsc.org While specific research on C.I. This compound in this application is not yet prevalent, its chromophoric properties make it a candidate for future investigation in the development of novel photovoltaic technologies.
The following table summarizes potential nanoscience applications for C.I. This compound:
Table 1: Potential Nanoscience Applications for C.I. This compound| Application Area | Description | Potential Benefit |
|---|---|---|
| Nanoparticle-Assisted Dyeing | Incorporation of nanoparticles into the dyeing process with C.I. This compound. | Improved dye uptake, enhanced color fastness, reduced water and energy consumption. |
| UV-Protective Coatings | Development of coatings for textiles using nanoparticles functionalized with C.I. This compound. | Enhanced protection against ultraviolet radiation. |
| Dye-Sensitized Solar Cells | Use of C.I. This compound as a sensitizer (B1316253) to absorb light and generate current in a solar cell. | Contribution to the development of low-cost, flexible solar energy technologies. |
Enhanced Bioremediation and Enzymatic Approaches for Dye Degradation
The bioremediation of textile effluents containing azo dyes is a critical area of research to mitigate their environmental impact. Future investigations are focused on more efficient and robust enzymatic and microbial methods for the degradation of dyes like C.I. This compound.
Laccase-Mediated Degradation: Laccases are multi-copper oxidoreductase enzymes that have shown significant potential in degrading a wide range of dyes. nih.gov The use of a laccase-mediator system, where a mediator compound facilitates the electron transfer, can enhance the degradation of recalcitrant dyes, including diazo dyes. rsc.org Mediators like violuric acid have been effective in the decolorization of various dye types. rsc.org Research has also shown that laccase from fungi such as Trametes versicolor can be highly effective in decolorizing azo dyes. rsc.orgresearchgate.net
Azoreductase Degradation: Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (–N=N–), which is the initial step in the degradation of azo dyes. nih.gov Bacteria, including halotolerant and alkali-thermo-tolerant strains, have been identified that produce azoreductases capable of degrading direct dyes. researchgate.net Research into azoreductases from various microbial sources continues to identify enzymes with improved stability and efficiency for industrial applications. nih.gov
Enzyme-Mimetic Nanoparticles (Nanozymes): A novel approach involves the use of nano-sized enzyme mimetics, or nanozymes, which can replicate the function of natural enzymes with greater stability and lower cost. thehindu.comeurekalert.org Platinum-containing nanozymes, for example, have been developed to mimic oxidase enzymes and have shown the ability to degrade phenols and dyes in the presence of sunlight. thehindu.comeurekalert.org This technology offers a robust alternative to natural enzymes for wastewater treatment. eurekalert.org
The table below outlines key enzymatic and bio-inspired approaches for the degradation of azo dyes.
Table 2: Bioremediation Approaches for Azo Dyes| Approach | Description | Key Findings and Research Directions |
|---|---|---|
| Laccase-Mediator Systems | Use of laccase enzymes with mediator compounds to enhance the oxidation of dyes. | Effective for various dye structures, including diazo dyes. Research focuses on identifying novel, cost-effective, and non-toxic mediators. rsc.orgnih.gov |
| Azoreductase Degradation | Utilization of azoreductase enzymes from microorganisms to break the azo bond. | Found in diverse bacteria, including extremophiles. Future work aims to discover and engineer more robust and efficient azoreductases. researchgate.netnih.gov |
| Enzyme-Mimetic Nanoparticles | Synthetic nanoparticles that mimic the catalytic activity of natural enzymes. | Offer greater stability and lower production costs. Research is exploring various nanomaterials and their catalytic mechanisms for dye degradation. thehindu.comeurekalert.orgresearchgate.net |
Advanced Recycling and Reuse Strategies for Dyeing Wastewater
The textile industry is a major consumer of water, and the development of advanced wastewater treatment technologies is crucial for sustainability. Future strategies for wastewater containing C.I. This compound will focus on not just treatment, but also the recovery and reuse of water and other resources.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). rsc.orgnih.govworlddyevariety.commdpi.commdpi.com These processes, which include ozonation, Fenton and photo-Fenton reactions, and photocatalysis, are effective in degrading recalcitrant dye molecules. rsc.orgnih.govworlddyevariety.commdpi.commdpi.com The combination of different AOPs or their integration with other treatment methods is a key area of ongoing research to enhance efficiency and reduce costs. nih.gov
Sonochemical and Sonocatalytic Degradation: The use of ultrasound (sonolysis) is another advanced method for degrading azo dyes. nih.govscbt.comjoanneum.at High-frequency ultrasound can lead to significant color decay, and its effectiveness can be enhanced by the addition of catalysts like TiO₂ nanoparticles (sonocatalysis). nih.govscbt.com The combination of sonolysis with other processes, such as the Fenton process (SonoFenton), has been shown to be highly effective in decolorizing direct dyes. nih.gov
Membrane Filtration: Membrane technologies, such as ultrafiltration and nanofiltration, are being increasingly used for the treatment of textile wastewater, allowing for the recovery and reuse of water and salts. mdpi.com These processes can effectively remove color and other pollutants, producing high-quality water that can be recycled back into the dyeing process. mdpi.com
Emerging Paradigms in Smart Materials Development Incorporating Direct Dyes
The incorporation of dyes like C.I. This compound into polymeric matrices and other materials is leading to the development of "smart" materials that can respond to external stimuli.
Stimuli-Responsive Hydrogels: Smart hydrogels can undergo changes in their properties, such as swelling or color, in response to environmental triggers like pH, temperature, or the presence of specific molecules. researchgate.netmdpi.com By incorporating a pH-sensitive dye, a hydrogel can be designed to act as a visual sensor. For example, a hydrogel containing a pH indicator dye could be used in smart wound dressings that change color to indicate the pH of the wound, which is correlated with the healing process. joanneum.at
Photochromic and Thermochromic Textiles: Azo dyes, due to their molecular structure, can exhibit photochromism—a reversible change in color upon exposure to light. mdpi.com This property can be harnessed to create smart textiles that change color in response to sunlight, which has applications in fashion, camouflage, and UV-sensitive materials. researchgate.net Similarly, thermochromic dyes, which change color with temperature, can be incorporated into textiles for various functional and aesthetic purposes. researchgate.net
Chemosensors: The modification of dye structures can lead to the development of chemosensors for the detection of various analytes. While not yet specific to C.I. This compound, the principles of designing dye-based sensors are well-established and represent a future research direction for this and other direct dyes.
The development of these smart materials represents a shift from the traditional use of dyes for coloration to their application as functional components in advanced technologies.
Q & A
Q. What advanced techniques address discrepancies in reported adsorption capacities of C.I. This compound on cellulose substrates?
- Adsorption Isotherms : Conduct Langmuir and Freundlich modeling at varying temperatures (25–45°C). Use SEM-EDS to map dye distribution on cellulose fibers, correlating with zeta potential measurements .
- Error Mitigation : Control humidity (±2%) and pre-treat substrates with 0.1 M NaOH to standardize surface charge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
